molecular formula C12H11N3OS B2479847 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione CAS No. 864962-69-6

5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione

Cat. No. B2479847
CAS RN: 864962-69-6
M. Wt: 245.3
InChI Key: YGMVDPAKEUDLTM-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione” is a complex organic molecule that contains an indole and an oxadiazole ring. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings. The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring . The oxadiazole ring is a five-membered ring containing three heteroatoms, one of which is oxygen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and oxadiazole rings. Indoles are known to undergo electrophilic substitution reactions at the C3 position . The oxadiazole ring might be less reactive due to the electron-withdrawing nature of the nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and oxadiazole rings could contribute to its polarity and potentially its solubility in various solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione has been studied for its potential in antimicrobial and antiprotozoal applications. Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, including the yeast-like pathogenic fungus Candida albicans. These compounds were also found to possess potent activity against specific Gram-positive bacteria. The derivatives have demonstrated anti-proliferative activity against various human cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines (Al-Wahaibi et al., 2021).

Protective Activity Against Oxidative Stress

Derivatives of this compound have been studied for their protective effects against oxidative stress. Research indicates that certain derivatives can protect Friedreich's ataxia fibroblasts from the effects of glutathione depletion. Additionally, some compounds have shown the ability to increase the survival of Caenorhabditis elegans exposed to oxidative stress (Iškauskienė et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione have also been evaluated for their antimicrobial and anti-inflammatory properties. Studies have shown antimicrobial activity against Gram-positive and Gram-negative bacteria, with certain compounds displaying anti-inflammatory activity as well (Gadegoni et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine if it has any therapeutic potential .

properties

IUPAC Name

5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-6-7(2)13-10-4-3-8(5-9(6)10)11-14-15-12(17)16-11/h3-5,13H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMVDPAKEUDLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione

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